N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline
CAS No.: 5608-83-3
Cat. No.: VC20310560
Molecular Formula: C17H16N2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5608-83-3 |
|---|---|
| Molecular Formula | C17H16N2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | N-(5-phenyliminopenta-1,3-dienyl)aniline |
| Standard InChI | InChI=1S/C17H16N2/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17/h1-15,18H |
| Standard InChI Key | UDWRJSSBFBSTOO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC=CC=CC=NC2=CC=CC=C2 |
Introduction
N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline is a complex organic compound with the molecular formula C17H16N2. It is a derivative of aniline, incorporating a phenylimino group attached to a pentadienyl chain. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Biological and Pharmaceutical Applications
While specific biological activities of N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline are not well-documented, compounds with similar structures have shown potential in various pharmaceutical applications. For instance, aniline derivatives are often explored for their antimicrobial, antiviral, and anti-inflammatory properties. The presence of a conjugated system in this compound could also suggest potential applications in materials science or as intermediates in organic synthesis.
Research Findings and Future Directions
Research on N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline is limited, and most available information pertains to related compounds. Future studies could focus on exploring its synthesis, biological activity, and potential applications in drug discovery or materials science. The compound's unique structure suggests it may exhibit interesting properties that could be leveraged in various fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume